Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate
Description
Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate is a pyridine derivative featuring a unique trifunctional structure:
- Position 3: A methyl carboxylate group, enhancing polarity and reactivity toward hydrolysis.
- Position 5: A bromine substituent, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
- Position 6: A bis-(tert-butoxycarbonyl) (bis-Boc) protected amino group, providing steric protection and selective deprotection capabilities.
This compound is pivotal in multi-step organic syntheses, particularly in pharmaceutical intermediates, where selective functionalization and stability under varying conditions are critical .
Properties
IUPAC Name |
methyl 6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O6/c1-16(2,3)25-14(22)20(15(23)26-17(4,5)6)12-11(18)8-10(9-19-12)13(21)24-7/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXWHLITCFFHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=N1)C(=O)OC)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120415 | |
| Record name | 3-Pyridinecarboxylic acid, 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393845-63-0 | |
| Record name | 3-Pyridinecarboxylic acid, 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 5-Bromopyridine-3-carboxylic acid or its methyl ester derivative,
- Amino precursors for the 6-position,
- Di-tert-butyl dicarbonate (Boc2O) for amino protection,
- Brominating agents (e.g., N-bromosuccinimide or bromine),
- Coupling and esterification reagents (e.g., methanol with acid catalyst).
Stepwise Synthesis Outline
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Amination at 6-position of pyridine ring | Nucleophilic substitution using amino precursor under controlled temperature | Requires regioselectivity to target 6-position |
| 2 | Protection of amino group with Boc groups | Treatment with di-tert-butyl dicarbonate in presence of base (e.g., triethylamine) | Boc groups stabilize amino functionality for subsequent steps |
| 3 | Bromination at 5-position | Use of brominating agent such as N-bromosuccinimide (NBS) under mild conditions | Selective bromination avoiding over-substitution |
| 4 | Esterification of carboxylic acid | Reaction with methanol in acidic medium (e.g., HCl or sulfuric acid catalyst) | Converts acid to methyl ester, enhancing compound stability |
Typical Reaction Conditions and Yields
| Step | Typical Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Amination | 60–80°C, inert atmosphere, 12–24 h | 70–85 | Column chromatography |
| Boc Protection | Room temperature, 2–6 h | 85–95 | Crystallization or chromatography |
| Bromination | 0–25°C, 1–3 h | 75–90 | Recrystallization |
| Esterification | Reflux in methanol, 4–8 h | 80–90 | Extraction and distillation |
- Regioselectivity: Amination at the 6-position is favored by electronic effects of substituents and choice of solvent, often polar aprotic solvents improve selectivity.
- Boc Protection Efficiency: Using excess di-tert-butyl dicarbonate and mild bases enhances protection yield and prevents partial deprotection.
- Bromination Control: Slow addition of brominating agent at low temperature minimizes polybromination and degradation.
- Esterification Conditions: Acid-catalyzed esterification under reflux ensures complete conversion with minimal hydrolysis.
- Melting Point: 129–131 °C, confirming purity and identity.
- Molecular Weight: 431.3 g/mol, consistent with molecular formula C17H23BrN2O6.
- Spectroscopic Characterization: NMR (1H and 13C), IR, and Mass Spectrometry confirm the presence of Boc groups, bromine substitution, and methyl ester.
| Parameter | Value/Condition | Impact on Product |
|---|---|---|
| Amination Temperature | 60–80°C | Ensures regioselectivity |
| Boc Protection Time | 2–6 h | Complete protection of amino groups |
| Bromination Temperature | 0–25°C | Avoids over-bromination |
| Esterification Catalyst | Acidic (HCl, H2SO4) | Efficient ester formation |
| Purification | Chromatography, recrystallization | High purity product |
The preparation of methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate is a multi-step process requiring careful control of reaction conditions to maintain functional group integrity and achieve high purity. The key steps involve selective amination, Boc protection, controlled bromination, and esterification. Optimization of each step based on literature and experimental data ensures reproducible synthesis suitable for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in methanol.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azido or thiol derivatives.
Deprotection: Free amine derivative.
Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₂₃BrN₂O₆
- Molecular Weight : Approximately 431.28 g/mol
- Physical Form : Solid
- Melting Point : 129 - 131 °C
The compound features a brominated pyridine ring and two tert-butoxycarbonyl (Boc) protecting groups on the amino functionalities. This unique structure contributes to its reactivity and stability, making it valuable in synthetic chemistry.
Medicinal Chemistry
Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to be modified into various derivatives that may target neurological disorders, cancer, and other diseases. Research has indicated that brominated pyridine derivatives often exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis
This compound is utilized as a building block for constructing more complex molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. The Boc protecting groups can be selectively removed under acidic conditions to yield free amines, further expanding its utility in synthetic pathways.
Biological Studies
Due to its structural similarity to biologically active molecules, this compound is employed in studies of enzyme inhibitors and receptor ligands. It can mimic substrates or bind to active sites of enzymes, potentially acting as competitive inhibitors. Interaction studies could focus on its binding affinity with various biological targets, providing insights into its therapeutic applications.
Material Science
In material science, this compound is being explored for the development of novel materials with specific electronic or optical properties. Its unique structure may contribute to the design of materials suitable for advanced applications in electronics and photonics.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound relative to similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-bromopyridine-3-carboxylate | Brominated pyridine with a carboxylate | Lacks amino protection; simpler structure |
| N-(tert-butoxycarbonyl)-aminobenzene | Aromatic amine with tert-butoxy protection | Different aromatic system; no bromination |
| 5-Aminopyridine-2-carboxylic acid | Amino and carboxylic acid groups on pyridine | No tert-butoxy protection; less sterically hindered |
This table illustrates that while this compound shares common features with others, its combination of functional groups enhances its versatility for synthetic applications and biological evaluations.
Mechanism of Action
The mechanism of action of Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate depends on its application:
Enzyme Inhibition: It can act as a competitive inhibitor by mimicking the substrate or binding to the active site of the enzyme.
Receptor Binding: It may interact with specific receptors, altering their conformation and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Functional Group Analysis
The following table compares key structural features and inferred properties of the target compound with analogous pyridine derivatives from literature:
| Compound Name | Substituents | Molecular Weight (g/mol)* | Key Functional Groups | Halogen | Protective Groups |
|---|---|---|---|---|---|
| Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate (Target) | 3-COOCH₃, 5-Br, 6-NH(Boc)₂ | ~524.4 | Methyl ester, Bromine, Bis-Boc amine | Br | Bis-Boc |
| tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate | 3-OCH₂-pyrrolidine, 5-I, 6-Cl | ~512.8 | Chlorine, Iodine, Pyrrolidine, Boc | Cl, I | Boc |
| 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxy | 3-OCH₃, 5-Br, 2-CH₂-pyrrolidine-Silyl | ~497.5 | Methoxy, Bromine, Silyl ether, Pyrrolidine | Br | TBS (tert-butyldimethylsilyl) |
| (5-Bromomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester | 2-NHBoc, 5-BrCH₂ | ~301.2 | Bromomethyl, Boc carbamate | Br | Boc |
*Molecular weights calculated based on structural formulas.
Key Observations:
Halogen Diversity :
- The target compound and the silyl ether derivative (third entry) feature bromine, offering compatibility with palladium-catalyzed couplings. In contrast, the first compound contains chlorine and iodine, which may confer distinct reactivity (e.g., nucleophilic substitution for iodine) .
- The bromomethyl group in the fourth compound enables alkylation reactions, unlike the bromine in the target compound, which is better suited for aryl coupling .
Silyl ethers (e.g., TBS) in the third compound offer orthogonal protection strategies, removable under mild acidic conditions, unlike Boc groups, which require stronger acids .
Functional Group Reactivity :
- The methyl carboxylate in the target compound increases hydrophilicity compared to methoxy or pyrrolidine-containing analogs, influencing solubility in polar solvents.
- Pyrrolidine moieties in the first and third compounds may enhance conformational rigidity or bioactivity, making them preferable in medicinal chemistry .
Stability and Reactivity Trends
- Acid Sensitivity : Bis-Boc groups in the target compound are stable under basic conditions but cleaved by trifluoroacetic acid (TFA). Silyl ethers (third compound) hydrolyze under fluoride ions, while iodine in the first compound is prone to elimination under strong bases.
- Thermal Stability : Bromine’s lower electronegativity compared to chlorine (first compound) may reduce thermal decomposition rates in cross-coupling reactions.
Biological Activity
Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structure, which includes a brominated pyridine ring and two tert-butoxycarbonyl groups, this compound has garnered interest for its possible biological activities, particularly in pharmacology.
- Molecular Formula : C₁₇H₂₃BrN₂O₆
- Molecular Weight : Approximately 431.28 g/mol
- Physical Form : Solid
- Melting Point : 129 - 131 °C
Structure and Synthesis
The synthesis of this compound typically involves several chemical reactions designed to ensure the stability and functional versatility of the final product. The presence of the amino group and carboxylate enhances its potential interactions with biological targets, making it a candidate for further biological evaluation.
Potential Pharmacological Activities
- Anti-inflammatory Activity :
-
Anticancer Activity :
- Similar brominated pyridine derivatives have been studied for their anticancer properties. The presence of halogens like bromine can enhance the reactivity of the compound towards cancer cell lines, potentially leading to cytotoxic effects.
-
Antibacterial Properties :
- Compounds with similar structural motifs have also been evaluated for antibacterial activity. The interaction of the amino group with bacterial enzymes could provide a mechanism for antibacterial effects.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-bromopyridine-3-carboxylate | Brominated pyridine with a carboxylate | Lacks amino protection; simpler structure |
| N-(tert-butoxycarbonyl)-aminobenzene | Aromatic amine with tert-butoxy protection | Different aromatic system; no bromination |
| 5-Aminopyridine-2-carboxylic acid | Amino and carboxylic acid groups on pyridine | No tert-butoxy protection; less sterically hindered |
This table illustrates that while this compound shares common features with these compounds, its unique combination of functional groups enhances its versatility for synthetic applications and biological evaluations.
Case Studies and Research Findings
Although specific case studies focusing exclusively on this compound are sparse, research on related compounds highlights its potential:
-
GSK-3β Inhibition :
- Studies on related pyridine derivatives have demonstrated inhibitory activity against GSK-3β, a kinase involved in various cellular processes including inflammation and cancer progression. These studies suggest that modifications in the carboxamide moiety can significantly affect inhibitory potency .
- Cytotoxicity Assays :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing bis-[(tert-butoxy)carbonyl] (Boc) groups to pyridine derivatives like Methyl 6-{bis[Boc]amino}-5-bromopyridine-3-carboxylate?
- Methodological Answer : The Boc protection of amino groups on pyridine rings typically employs Boc anhydride (Boc₂O) or Boc-OSu (succinimidyl carbonate) in the presence of a base like DMAP or triethylamine. For sterically hindered substrates, microwave-assisted synthesis (e.g., 140°C under argon) can enhance reaction efficiency, as demonstrated in analogous pyridine carbamate syntheses . Sequential Boc protection may require orthogonal deprotection steps to avoid over-substitution.
Q. How can researchers confirm the structural integrity of Methyl 6-{bis[Boc]amino}-5-bromopyridine-3-carboxylate post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to verify Boc group integration (e.g., tert-butyl peaks at ~1.3 ppm) and pyridine ring substitution patterns.
- HPLC-MS : To assess purity (>95%) and molecular ion peaks matching the expected m/z.
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content).
- FT-IR : Confirm carbonyl stretches (C=O of ester and carbamate at ~1700–1750 cm⁻¹) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 5:95 to 50:50 v/v) to resolve polar Boc-protected intermediates .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility profiles.
- Drying Agents : Anhydrous Na₂SO₄ or MgSO₄ for post-extraction drying .
Advanced Research Questions
Q. How can steric hindrance from the bis-Boc groups impact coupling reactions (e.g., Suzuki-Miyaura) at the 5-bromo position?
- Methodological Answer : Steric bulk from tert-butoxy groups may slow transmetallation or oxidative addition steps. Mitigation strategies include:
- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3, which tolerate bulky substrates.
- Microwave Activation : Enhance reaction rates (e.g., 140°C for 2–5 minutes) to overcome kinetic barriers .
- Solvent Screening : High-polarity solvents like DMF or THF improve solubility of Boc-protected intermediates .
Q. What analytical approaches resolve contradictions in reported regioselectivity for nucleophilic substitutions on similar 5-bromopyridine scaffolds?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution and reactive sites on the pyridine ring.
- Isotopic Labeling : Introduce ¹⁸O or deuterium at specific positions to track substitution pathways.
- Competition Experiments : Compare reactivity of 5-bromo vs. other halide positions under identical conditions .
Q. How does the methyl ester group influence the stability of Methyl 6-{bis[Boc]amino}-5-bromopyridine-3-carboxylate under basic or acidic conditions?
- Methodological Answer :
- Acidic Conditions : The Boc groups are labile to TFA or HCl, while the methyl ester remains stable. Monitor degradation via HPLC (retention time shifts).
- Basic Conditions : Ester hydrolysis (e.g., NaOH/MeOH) generates carboxylic acid derivatives, requiring neutralization to pH 7–8 for quenching .
Q. What strategies optimize yield in multi-step syntheses involving this compound as a key intermediate?
- Methodological Answer :
- Intermediate Characterization : Validate each step with LC-MS to avoid cumulative impurities.
- Temperature Control : Use cryogenic conditions (−78°C) for lithiation or Grignard reactions to prevent side reactions.
- Protection-Deprotection Cycles : Employ temporary protecting groups (e.g., TBS for hydroxyls) to enhance functional group compatibility .
Key Research Challenges
- Contradictions in Data : Discrepancies in reported yields (e.g., 11.1% vs. 89.4% in analogous syntheses ) may arise from differences in catalyst loading or solvent purity. Replicate experiments with controlled variables (e.g., degassed solvents, inert atmosphere).
- Functional Group Compatibility : The bromo and ester groups may compete in cross-coupling reactions; prioritize sequential functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
